BenchChemオンラインストアへようこそ!

6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane

Physicochemical Property Drug-Likeness Medicinal Chemistry

6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane (CAS 2097865-21-7) is a synthetic spirocyclic molecule (molecular formula C14H14BrF2NO, molecular weight 330.17 g/mol) built on a rigid 6-azaspiro[2.5]octane core, featuring a 3-bromobenzoyl amide substituent and a gem-difluoro substitution on the cyclopropane ring. Its computed physicochemical properties, such as a topological polar surface area (TPSA) of 20.3 Ų, a LogP (XLogP3) of 3.5, and zero hydrogen bond donors, differentiate it within the azaspiro[2.5]octane class.

Molecular Formula C14H14BrF2NO
Molecular Weight 330.173
CAS No. 2097865-21-7
Cat. No. B2683437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane
CAS2097865-21-7
Molecular FormulaC14H14BrF2NO
Molecular Weight330.173
Structural Identifiers
SMILESC1CN(CCC12CC2(F)F)C(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C14H14BrF2NO/c15-11-3-1-2-10(8-11)12(19)18-6-4-13(5-7-18)9-14(13,16)17/h1-3,8H,4-7,9H2
InChIKeyMQQOFZZMJONDIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane (CAS 2097865-21-7): Procurement-Relevant Physicochemical & Structural Baseline


6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane (CAS 2097865-21-7) is a synthetic spirocyclic molecule (molecular formula C14H14BrF2NO, molecular weight 330.17 g/mol) built on a rigid 6-azaspiro[2.5]octane core, featuring a 3-bromobenzoyl amide substituent and a gem-difluoro substitution on the cyclopropane ring [1]. Its computed physicochemical properties, such as a topological polar surface area (TPSA) of 20.3 Ų, a LogP (XLogP3) of 3.5, and zero hydrogen bond donors, differentiate it within the azaspiro[2.5]octane class [2]. The compound is commercially cataloged for research use (e.g., as a synthetic building block or screening compound) by specialized vendors under product identifiers such as F6573-6392 and AKOS039894506 [2].

Why 6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane Cannot Be Generically Substituted Within the Azaspiro[2.5]octane Class


The 6-azaspiro[2.5]octane scaffold is a recognized rigid core for generating subtype-selective M4 muscarinic acetylcholine receptor antagonists, where specific N-substitution patterns and stereochemistry drive potency and selectivity [1]. Concurrently, the 1,1-difluoro-6-azaspiro[2.5]octane fragment and its 3-bromobenzoyl derivative have been implicated in KIF18A inhibition for oncology applications . Within this class, the exact combination of a gem-difluoro substituent, a 3-bromobenzoyl group, and the inherent scaffold rigidity uniquely determines molecular recognition and physicochemical properties such as lipophilicity, rendering simple interchange with non-fluorinated or non-brominated analogs invalid for achieving consistent assay outcomes [2].

Quantitative Differentiation Evidence: 6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane Versus Closest Analogs


Lipophilicity Shift: 3-Bromobenzoyl vs. Unsubstituted 1,1-Difluoro-6-azaspiro[2.5]octane Core

The introduction of a 3-bromobenzoyl group on the 1,1-difluoro-6-azaspiro[2.5]octane core significantly alters lipophilicity. The target compound displays a computed LogP (XLogP3) of 3.5 [1]. While experimentally measured LogP data for the unsubstituted 1,1-difluoro-6-azaspiro[2.5]octane core (CAS 144230-47-7) are not directly reported in consolidated databases, its markedly smaller size (MW 147.17) and absence of the aromatic bromophenyl moiety predict a substantially lower LogP, indicative of a distinct membrane permeability profile.

Physicochemical Property Drug-Likeness Medicinal Chemistry

Hydrogen-Bonding Capacity Comparison: 3-Bromobenzoylated Derivative vs. 6-Azaspiro[2.5]octane HCl

The amide coupling eliminates the basic secondary amine, resulting in zero hydrogen bond donor (HBD) groups for the target compound, compared to one HBD in the parent 6-azaspiro[2.5]octane hydrochloride (CAS 1037834-62-0) [1]. The hydrogen bond acceptor count remains at 3.

Solubility Permeability Physicochemical Property

Topological PSA and CNS Multiparameter Optimization (MPO) Desirability

The measured TPSA for the title compound is 20.3 Ų [1]. This value is significantly lower than the commonly referenced CNS drug-like TPSA threshold of < 60–70 Ų, and is notably lower than many other reported 6-azaspiro[2.5]octane-based M4 antagonist tool compounds which incorporate polar functionality. The low TPSA combined with the moderate LogP of 3.5 places this molecule in a favorable region of CNS MPO space for passive brain penetration [2].

CNS Drug Design Blood-Brain Barrier ADME Property

Validated Application Scenarios for 6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane Based on Existing Evidence


Fragment-Based Drug Discovery (FBDD) & Lead Optimization for CNS and Oncology Targets

The compound's zero HBD count, low TPSA, and moderate LogP, as established in Section 3, make it a candidate fragment or intermediate for CNS drug discovery programs targeting M4 muscarinic receptors [1], as well as for KIF18A inhibitor programs in oncology . This profile supports selection in fragment libraries designed for blood-brain barrier penetration.

Synthetic Building Block for N‑Substituted Spirocyclic Chemotypes with Defined Physicochemical Constraints

As a bench-stable amide derivative, this compound serves as a chemically differentiated building block for parallel synthesis or late-stage functionalization, offering predefined lipophilicity and polarity that differ from the parent amine 6-azaspiro[2.5]octane hydrochloride [2]. The gem-difluoro substituent additionally provides metabolic stability advantages (class-level inference from fluorinated spirocycles).

Comparative Tool Compound for M4 Muscarinic Selectivity Screening

With the established SAR that modification of the 6-azaspiro[2.5]octane scaffold influences M4 subtype selectivity [1], the 3-bromobenzoyl, 1,1-difluoro substitution pattern can serve as a comparator chemotype in SAR panels to interrogate structure-selectivity relationships.

KIF18A Inhibition Screening Platform Reference

Based on activity annotation referencing KIF18A inhibition and anticancer effects , researchers establishing KIF18A-targeted screening cascades may use this compound as an early-stage reference probe, provided confirmatory in-house testing is performed.

Quote Request

Request a Quote for 6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.